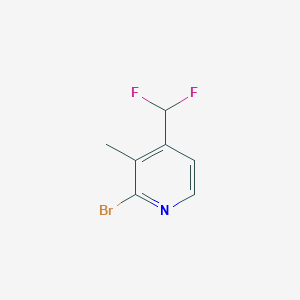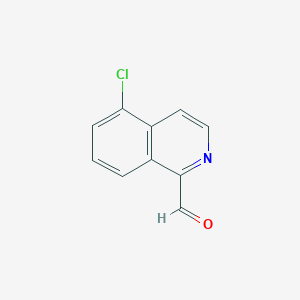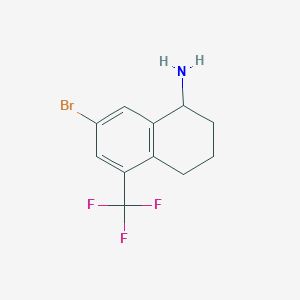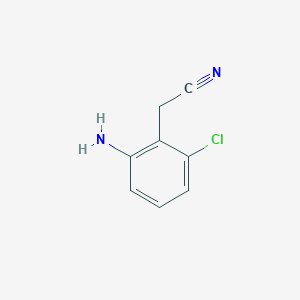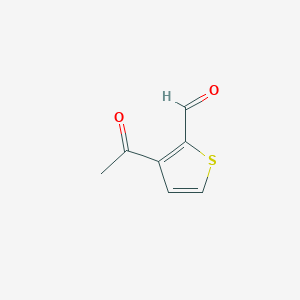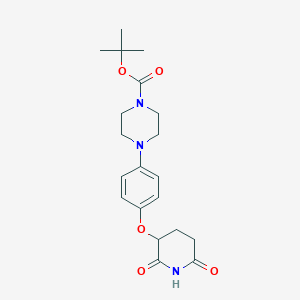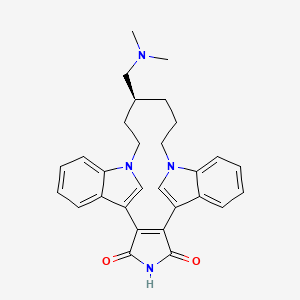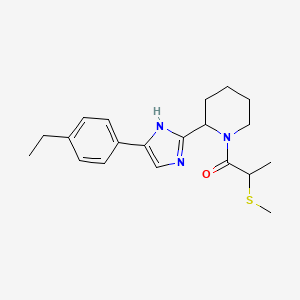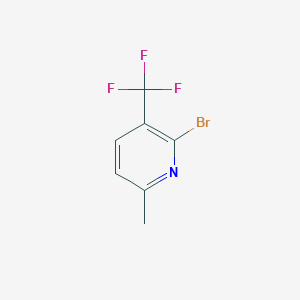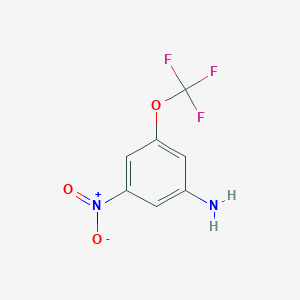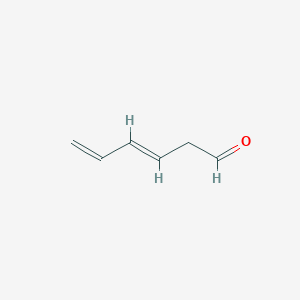
(E)-Hexa-3,5-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Hexa-3,5-dienal is an organic compound belonging to the class of aldehydes. It is characterized by its distinct structure, which includes a six-carbon chain with two conjugated double bonds and an aldehyde functional group at one end. This compound is known for its unique aroma and is often found in various natural sources, including essential oils and certain fruits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Hexa-3,5-dienal can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by selective hydrogenation to yield the desired product. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and controlled temperature settings to ensure the formation of the (E)-isomer.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of hexadiene. This process involves the use of metal catalysts, such as palladium or platinum, under specific temperature and pressure conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-Hexa-3,5-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexa-3,5-dienoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to hexa-3,5-dienol using reducing agents such as sodium borohydride.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as the addition of hydrogen cyanide to form cyanohydrins.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Addition Reactions: Hydrogen cyanide in the presence of a base catalyst.
Major Products Formed:
Oxidation: Hexa-3,5-dienoic acid.
Reduction: Hexa-3,5-dienol.
Addition Reactions: Cyanohydrins.
Scientific Research Applications
(E)-Hexa-3,5-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Research is ongoing to explore its antimicrobial properties and potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its unique aroma and in the production of certain polymers and resins.
Mechanism of Action
The mechanism of action of (E)-Hexa-3,5-dienal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s ability to form adducts with cellular components is a key aspect of its biological activity.
Comparison with Similar Compounds
(E)-Hexa-3,5-dienal can be compared with other similar compounds, such as:
Hexanal: A six-carbon aldehyde with no double bonds, known for its grassy aroma.
Hexa-2,4-dienal: A similar compound with double bonds at different positions, exhibiting different reactivity and aroma.
Hexa-3,5-dienol: The alcohol counterpart of this compound, with different chemical properties and applications.
The uniqueness of this compound lies in its specific double bond configuration and its aldehyde functional group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(3E)-hexa-3,5-dienal |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-4,6H,1,5H2/b4-3+ |
InChI Key |
GDUZWSJMBFTHOC-ONEGZZNKSA-N |
Isomeric SMILES |
C=C/C=C/CC=O |
Canonical SMILES |
C=CC=CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



